molecular formula C8H13NO B1649583 Cyclohexaneacetonitrile, 2-hydroxy-, trans- CAS No. 101976-91-4

Cyclohexaneacetonitrile, 2-hydroxy-, trans-

Cat. No.: B1649583
CAS No.: 101976-91-4
M. Wt: 139.19 g/mol
InChI Key: GAFNITUKNVGWAR-JGVFFNPUSA-N
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Description

Cyclohexaneacetonitrile, 2-hydroxy-, trans- is a chemical compound that belongs to the class of nitrilesThis compound has gained significant attention in recent years due to its potential biological and industrial applications.

Scientific Research Applications

Cyclohexaneacetonitrile, 2-hydroxy-, trans- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a similar compound, trans-1,2-Cyclohexanediol, indicates that any clothing contaminated by the product should be immediately removed and the affected area should be moved out of the dangerous zone . Another safety data sheet suggests that in case of contact, one should immediately remove any contaminated clothing and move out of the dangerous area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexaneacetonitrile, 2-hydroxy-, trans- typically involves the reaction of cyclohexanone with hydrogen cyanide in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of Cyclohexaneacetonitrile, 2-hydroxy-, trans- may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product, which is essential for its applications in various fields.

Chemical Reactions Analysis

Types of Reactions

Cyclohexaneacetonitrile, 2-hydroxy-, trans- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.

    Reduction: Cyclohexylamine.

    Substitution: Various substituted cyclohexane derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of Cyclohexaneacetonitrile, 2-hydroxy-, trans- involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can act as a ligand, forming complexes with metal ions, or as a substrate for enzymatic reactions, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarbonitrile
  • Cyclohexanol
  • Cyclohexanone
  • Cyclohexylamine

Uniqueness

Cyclohexaneacetonitrile, 2-hydroxy-, trans- is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-[(1S,2R)-2-hydroxycyclohexyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-6-5-7-3-1-2-4-8(7)10/h7-8,10H,1-5H2/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFNITUKNVGWAR-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144489
Record name Cyclohexaneacetonitrile, 2-hydroxy-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101976-91-4
Record name Cyclohexaneacetonitrile, 2-hydroxy-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101976914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexaneacetonitrile, 2-hydroxy-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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